N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)furan-2-carboxamide
Description
N-(6-(N-Isobutylsulfamoyl)benzo[d]thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted at the 6-position with an N-isobutylsulfamoyl group and at the 2-position with a furan-2-carboxamide moiety. The benzothiazole scaffold is widely recognized in medicinal chemistry for its pharmacological versatility, including antimicrobial, antitumor, and anti-inflammatory activities . The N-isobutylsulfamoyl group enhances solubility and bioavailability compared to unmodified sulfonamides, while the furan carboxamide contributes to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-[6-(2-methylpropylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S2/c1-10(2)9-17-25(21,22)11-5-6-12-14(8-11)24-16(18-12)19-15(20)13-4-3-7-23-13/h3-8,10,17H,9H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQRDINUGLWLAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Nitrobenzo[d]thiazole-2-amine
The benzothiazole core is synthesized via cyclization of 2-aminobenzenethiol with a nitro-substituted carbonyl precursor. Typical conditions involve refluxing in ethanol with catalytic p-toluenesulfonic acid (PTSA), yielding 6-nitrobenzo[d]thiazole-2-amine in 68–72% yield.
Key reaction :
$$
\text{2-Aminobenzenethiol + Nitro-substituted carbonyl compound} \xrightarrow{\text{Ethanol, PTSA, 80°C}} \text{6-Nitrobenzo[d]thiazole-2-amine}
$$
Reduction to 6-Aminobenzo[d]thiazole-2-amine
Catalytic hydrogenation (H₂, Pd/C, 30 psi) in methanol reduces the nitro group to an amine. Alternatively, Fe/HCl in aqueous ethanol achieves comparable yields (85–90%).
Optimization note : Elevated pressures (50 psi) reduce reaction time from 12 h to 4 h without compromising yield.
Sulfonation and Sulfonyl Chloride Formation
Chlorosulfonic acid (4.27 equiv) in dichloromethane at 85°C introduces the sulfonic acid group at position 6. Subsequent treatment with thionyl chloride (1.2 equiv) converts the sulfonic acid to sulfonyl chloride.
Critical parameters :
Amination with Isobutylamine
The sulfonyl chloride intermediate reacts with isobutylamine (14 equiv) in tetrahydrofuran (THF) at 25°C, forming the N-isobutylsulfamoyl group. Triethylamine (3 equiv) scavenges HCl, improving yields to 78–82%.
Reaction equation :
$$
\text{Sulfonyl chloride + Isobutylamine} \xrightarrow{\text{THF, Et₃N}} \text{6-(N-Isobutylsulfamoyl)benzo[d]thiazole-2-amine}
$$
Acylation with Furan-2-Carbonyl Chloride
Furan-2-carboxylic acid is activated with thionyl chloride to form the acyl chloride. Reaction with the 2-amine group in dichloromethane at 0–5°C yields the target compound (65–70% yield).
Side reaction mitigation : Slow addition of acyl chloride and strict temperature control prevent N,O-acylation side products.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalysts and Reagent Equivalents
- Fe/HCl reduction : Stoichiometric Fe⁰ (5 equiv) in 10% HCl achieves complete nitro reduction within 3 h.
- Sulfonyl chloride formation : Excess thionyl chloride (1.5 equiv) ensures quantitative conversion.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, benzothiazole-H), 7.89 (d, J = 8.4 Hz, 1H, furan-H), 3.12 (m, 2H, isobutyl-CH₂).
- IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
Purity and Yield Analysis
HPLC (C18 column, 70:30 MeOH/H₂O) confirms >98% purity for the final product when recrystallized from ethyl acetate/hexane.
Comparative Analysis of Alternative Routes
Direct Sulfamoylation vs. Stepwise Sulfonation-Amination
Direct use of N-isobutylsulfamoyl chloride on 6-aminobenzo[d]thiazole-2-amine resulted in <40% yield due to poor electrophilicity of the amine. Stepwise sulfonation-amination proved superior.
Solid-Phase Synthesis Attempts
Immobilization of the benzothiazole core on Wang resin failed due to incompatibility with sulfonation conditions, highlighting limitations of solid-phase approaches.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Overview : The compound exhibits significant antimicrobial properties against a range of bacterial and fungal pathogens. Its mechanism of action is believed to involve the disruption of microbial cell wall synthesis or function.
Case Study : A recent investigation assessed the antibacterial efficacy of this compound against multidrug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The study reported minimum inhibitory concentration (MIC) values significantly lower than those observed for conventional antibiotics, indicating its potential as a novel antimicrobial agent.
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| MRSA | 4 | Linezolid | 16 |
| Escherichia coli | 8 | Ciprofloxacin | 32 |
| Candida albicans | 16 | Fluconazole | 64 |
Anticancer Properties
Overview : The compound has shown promising results in the inhibition of cancer cell proliferation, particularly against breast and colon cancer cell lines.
Case Study : In vitro studies using the MCF-7 breast cancer cell line demonstrated that N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)furan-2-carboxamide significantly reduced cell viability at concentrations above 10 µM. The mechanism involves inducing apoptosis through mitochondrial pathways .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 | 10 | This compound |
| HCT-116 | 15 | This compound |
Enzyme Inhibition
Overview : The compound also demonstrates potential as an inhibitor of specific enzymes involved in metabolic pathways, which can be beneficial in treating conditions such as diabetes and neurodegenerative diseases.
Case Study : Research focused on the inhibitory effects of this compound on acetylcholinesterase and α-glucosidase enzymes showed significant inhibition rates, suggesting its utility in managing Alzheimer's disease and Type 2 diabetes mellitus .
| Enzyme | IC50 (µM) | Comparison Inhibitor | IC50 (µM) |
|---|---|---|---|
| Acetylcholinesterase | 5 | Donepezil | 10 |
| α-Glucosidase | 20 | Acarbose | 25 |
Molecular Docking Studies
Overview : Molecular docking studies have been conducted to understand the binding interactions between this compound and various biological targets. These studies provide insights into its potential efficacy and mechanism of action.
Findings : Docking simulations indicated strong binding affinities with target proteins involved in cancer progression and microbial resistance. The binding modes suggest that the compound could effectively inhibit target functions through competitive inhibition .
Mechanism of Action
The mechanism of action of N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. Molecular docking studies have shown that the compound can bind to the active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Key Observations :
- Core Structure Impact : Benzo[d]thiazole derivatives (Target Compound, Compound 28, Patent Compound) exhibit distinct pharmacological profiles compared to 1,3,4-thiadiazoles, which are often more potent in antiviral applications .
- Substituent Effects : The N-isobutylsulfamoyl group in the Target Compound likely improves pharmacokinetics over the thiazol-2-ylsulfamoyl group in Compound 28, which may hinder membrane permeability due to higher polarity . The furan-2-carboxamide moiety offers a simpler, metabolically stable alternative to the coumarin-benzimidazole complex in the Patent Compound .
Physicochemical Properties
- Solubility : The N-isobutylsulfamoyl group enhances aqueous solubility compared to the trichloroethyl substituents in 1,3,4-thiadiazoles, which are highly lipophilic .
- Thermal Stability : Compound 28 () decomposes at 180–182°C, suggesting the Target Compound may have similar stability due to shared core and sulfonamide groups .
Biological Activity
N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)furan-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Benzo[d]thiazole moiety : A fused ring system that contributes to its biological activity.
- Sulfamoyl group : This functional group is known for its role in various therapeutic applications, particularly in sulfa drugs.
Molecular Formula
The molecular formula for this compound is .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
-
Inhibition of Enzymatic Activity :
- The sulfamoyl group is known to inhibit certain enzymes, particularly those involved in bacterial folate synthesis, which may contribute to its antimicrobial properties.
-
Antioxidant Activity :
- The furan and thiazole rings may provide antioxidant benefits by scavenging free radicals, thus protecting cells from oxidative stress.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially reducing inflammation in various disease models.
Biological Activity Data
A summary of the biological activities reported for this compound is presented in the following table:
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Activity :
- Antioxidant Properties :
- Anti-inflammatory Effects :
Q & A
Q. What methodologies validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
